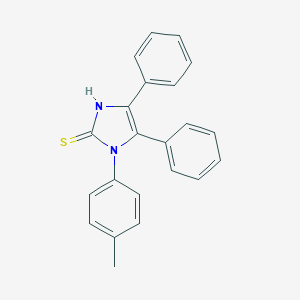![molecular formula C24H23N3O3S2 B498896 11-benzyl-5-[(4-methylphenyl)sulfonylmethyl]-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B498896.png)
11-benzyl-5-[(4-methylphenyl)sulfonylmethyl]-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
11-benzyl-5-[(4-methylphenyl)sulfonylmethyl]-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one is a complex organic compound with a unique tricyclic structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its intricate molecular architecture makes it a subject of study for synthetic chemists and researchers exploring new chemical reactions and mechanisms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 11-benzyl-5-[(4-methylphenyl)sulfonylmethyl]-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one typically involves a multi-step process. One common approach is the transition metal-free one-pot cascade synthesis. This method utilizes easily available starting materials, such as levulinic acid, and involves tandem C–N and C–O bond formation reactions under mild conditions . The reaction conditions often include the use of triethylamine as a base in toluene at room temperature, yielding good to excellent results.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and the complexity of its synthesis. the principles of green chemistry and environmentally benign processes are often applied to optimize the synthesis for larger-scale production.
Análisis De Reacciones Químicas
Types of Reactions
11-benzyl-5-[(4-methylphenyl)sulfonylmethyl]-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This includes nucleophilic and electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Bases: Triethylamine, sodium hydroxide
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce thiols or sulfides.
Aplicaciones Científicas De Investigación
11-benzyl-5-[(4-methylphenyl)sulfonylmethyl]-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one has several scientific research applications:
Chemistry: It is used as a model compound to study complex organic reactions and mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 11-benzyl-5-[(4-methylphenyl)sulfonylmethyl]-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one involves its interaction with molecular targets and pathways. The compound’s tricyclic structure allows it to bind to specific enzymes or receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 11-ethyl-4-(3-methoxyphenyl)-5-sulfanyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one
- 11,13-dimethyl-8-(4-methylphenyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-trione
Uniqueness
What sets 11-benzyl-5-[(4-methylphenyl)sulfonylmethyl]-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one apart is its specific substitution pattern and the presence of the sulfonylmethyl group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
Propiedades
Fórmula molecular |
C24H23N3O3S2 |
|---|---|
Peso molecular |
465.6g/mol |
Nombre IUPAC |
11-benzyl-5-[(4-methylphenyl)sulfonylmethyl]-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one |
InChI |
InChI=1S/C24H23N3O3S2/c1-16-7-9-18(10-8-16)32(29,30)15-21-25-23(28)22-19-11-12-27(13-17-5-3-2-4-6-17)14-20(19)31-24(22)26-21/h2-10H,11-15H2,1H3,(H,25,26,28) |
Clave InChI |
NDRJSWPVHUFOKW-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC2=NC3=C(C4=C(S3)CN(CC4)CC5=CC=CC=C5)C(=O)N2 |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)CC2=NC3=C(C4=C(S3)CN(CC4)CC5=CC=CC=C5)C(=O)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B498813.png)
![2-{[2-(4-chlorophenoxy)ethyl]sulfanyl}-1-phenyl-1H-benzimidazole](/img/structure/B498815.png)
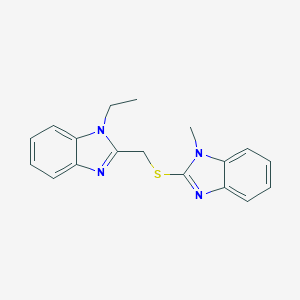
![Benzimidazole, 1-ethyl-2-[2-[4-(1,1-dimethylethyl)phenoxy]ethylthio]-](/img/structure/B498817.png)
![2-(2-{[2-(2-methoxyphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)ethanol](/img/structure/B498822.png)
![5-{[2-(4-Chlorophenoxy)ethyl]sulfanyl}-1,3,4-thiadiazol-2-amine](/img/structure/B498823.png)
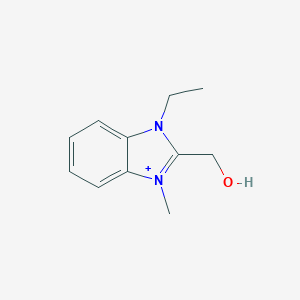
![7-Methyl-2,4,5,7-tetraazatricyclo[6.4.0.0,2,6]dodeca-1(12),3,5,8,10-pentaene-3-thiol](/img/structure/B498825.png)
![2-[2-(4-chlorophenoxy)ethylsulfanyl]-6-phenyl-1H-pyrimidin-4-one](/img/structure/B498827.png)
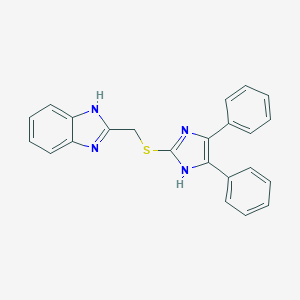
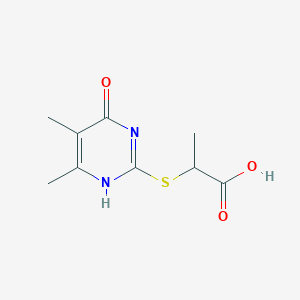
![2-[2-(3,4-dimethylphenoxy)ethylsulfanyl]-6-phenyl-1H-pyrimidin-4-one](/img/structure/B498831.png)
![2-[(4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]butanoic acid](/img/structure/B498832.png)
